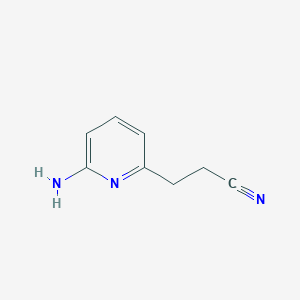
3-(6-Aminopyridin-2-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Aminopyridin-2-yl)propanenitrile, also known as APN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APN is a nitrile-based compound that contains an aminopyridine group, which makes it a useful building block for the synthesis of other compounds.
Mechanism Of Action
The mechanism of action of 3-(6-Aminopyridin-2-yl)propanenitrile is not well understood. However, it is believed that 3-(6-Aminopyridin-2-yl)propanenitrile acts as a nucleophile and reacts with electrophiles to form new compounds. 3-(6-Aminopyridin-2-yl)propanenitrile has also been found to be a useful ligand in metal-catalyzed reactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-(6-Aminopyridin-2-yl)propanenitrile. However, it has been found to be non-toxic and non-carcinogenic in animal studies. 3-(6-Aminopyridin-2-yl)propanenitrile has also been found to have low acute toxicity.
Advantages And Limitations For Lab Experiments
3-(6-Aminopyridin-2-yl)propanenitrile has several advantages as a building block for the synthesis of other compounds. It is readily available and relatively inexpensive. It is also easy to handle and store. However, 3-(6-Aminopyridin-2-yl)propanenitrile has some limitations in lab experiments. It is highly reactive and can react with moisture in the air. It is also sensitive to heat and light.
Future Directions
There are several future directions for the study of 3-(6-Aminopyridin-2-yl)propanenitrile. One direction is the synthesis of new compounds using 3-(6-Aminopyridin-2-yl)propanenitrile as a building block. Another direction is the study of the mechanism of action of 3-(6-Aminopyridin-2-yl)propanenitrile. Additionally, the potential applications of 3-(6-Aminopyridin-2-yl)propanenitrile in the field of organic electronics and materials science should be explored further.
Synthesis Methods
The synthesis of 3-(6-Aminopyridin-2-yl)propanenitrile can be carried out using various methods. One of the most commonly used methods involves the reaction of 2-cyanopyridine with ammonia in the presence of a catalyst. Another method involves the reaction of 2-aminopyridine with acrylonitrile in the presence of a catalyst.
Scientific Research Applications
3-(6-Aminopyridin-2-yl)propanenitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to be useful in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. 3-(6-Aminopyridin-2-yl)propanenitrile has also been studied for its potential applications in the field of organic electronics.
properties
CAS RN |
153140-17-1 |
|---|---|
Product Name |
3-(6-Aminopyridin-2-yl)propanenitrile |
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
3-(6-aminopyridin-2-yl)propanenitrile |
InChI |
InChI=1S/C8H9N3/c9-6-2-4-7-3-1-5-8(10)11-7/h1,3,5H,2,4H2,(H2,10,11) |
InChI Key |
XZCDNYLQUPGUGD-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)N)CCC#N |
Canonical SMILES |
C1=CC(=NC(=C1)N)CCC#N |
synonyms |
2-Pyridinepropanenitrile,6-amino-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B136794.png)
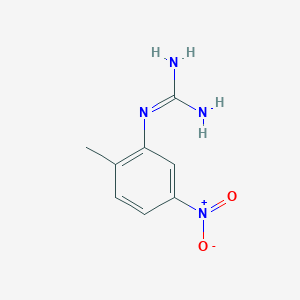
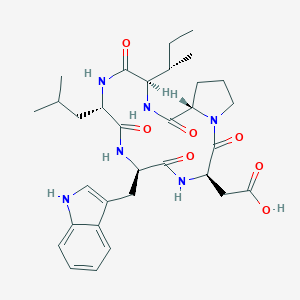
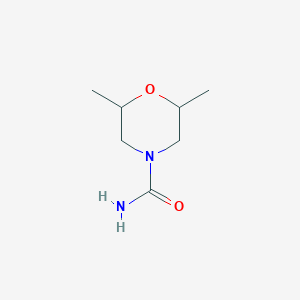


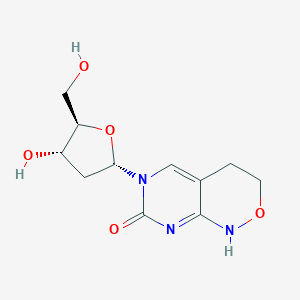

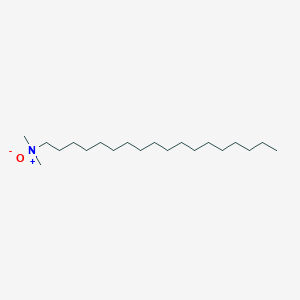


![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)
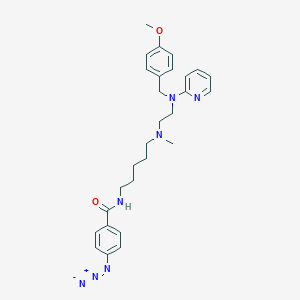
![3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B136838.png)